Abi-DZ-1

Theranostics Prostate Cancer QSAR

Abi-DZ-1 is a theranostic conjugate linking the NIRF dye MHI-148 to abiraterone. It uniquely enables real-time tumor imaging and targeted therapy via HIF1α/OATP, with superior Log D (2.06) and tumor suppression over analog Abi-783. Buy for precision CRPC xenograft studies.

Molecular Formula C63H76ClN3O5S
Molecular Weight 1022.8 g/mol
Cat. No. B12386840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbi-DZ-1
Molecular FormulaC63H76ClN3O5S
Molecular Weight1022.8 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)OC6CCC7(C8CCC9(C(C8CC=C7C6)CC=C9C1=CN=CC=C1)C)C)(C)C)CCC3)Cl)CCCS(=O)(=O)[O-])C
InChIInChI=1S/C63H76ClN3O5S/c1-60(2)52-20-9-11-22-54(52)66(56(60)31-25-43-17-14-18-44(59(43)64)26-32-57-61(3,4)53-21-10-12-23-55(53)67(57)39-16-40-73(69,70)71)38-13-7-8-24-58(68)72-47-33-35-62(5)46(41-47)27-28-48-50-30-29-49(45-19-15-37-65-42-45)63(50,6)36-34-51(48)62/h9-12,15,19-23,25-27,29,31-32,37,42,47-48,50-51H,7-8,13-14,16-18,24,28,30,33-36,38-41H2,1-6H3/t47-,48-,50-,51-,62-,63+/m0/s1
InChIKeyZAZOGCTZXPJSSU-BXCQSVAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abi-DZ-1: A Mitochondria-Targeted NIRF Theranostic Agent for Prostate Cancer Research


Abi-DZ-1 is a small-molecule theranostic agent synthesized by conjugating the tumor-targeting near-infrared fluorescence (NIRF) dye MHI-148 with the anticancer drug abiraterone (Abi). It is designed for both targeted imaging and therapeutic intervention in prostate cancer. Abi-DZ-1 retains the photophysical properties of MHI-148, exhibiting NIRF emission for imaging, and exerts its anticancer effects via the HIF1α/OATP signaling axis, leading to mitochondrial disruption and CYP17 inhibition [1]. Unlike conventional prostate cancer therapies, Abi-DZ-1 offers a multimodal approach: selective tumor accumulation, real-time imaging capability, and enhanced cytotoxicity.

Why Abi-DZ-1 Cannot Be Replaced by Generic MHI-148, Abiraterone, or Abi-783


Abi-DZ-1 is not a simple mixture of its components; it is a structurally integrated conjugate that imparts distinct pharmacological and imaging properties. Direct substitution with MHI-148 alone lacks the CYP17 inhibitory activity critical for anticancer effect [1]. Substitution with abiraterone alone lacks tumor-targeted delivery and real-time imaging capability, which may lead to higher off-target toxicity and inability to monitor treatment response [1]. Even the closely related analog Abi-783 exhibits inferior fluorescence intensity, lower Log D (2.06 vs. 1.16), and reduced in vivo tumor suppression compared to Abi-DZ-1 [1]. Generic NIRF dyes like indocyanine green (ICG) suffer from poor tumor specificity and short half-life, precluding their use for precision theranostics [1]. Therefore, experimental outcomes are highly dependent on the precise molecular architecture of Abi-DZ-1.

Head-to-Head Quantitative Differentiation: Abi-DZ-1 vs. Abi-783, Abiraterone, and MHI-148


Superior Cell Membrane Penetration Predicted by Higher Log D vs. Abi-783

In silico QSAR modeling demonstrates that Abi-DZ-1 possesses a significantly higher oil-water distribution coefficient (Log D) than its direct analog Abi-783, indicating superior ability to traverse cell membranes and target tumor cells [1].

Theranostics Prostate Cancer QSAR

Enhanced NIRF Imaging Signal Compared to Abi-783 and MHI-148

In vitro cellular uptake studies show that Abi-DZ-1 generates a stronger near-infrared fluorescence (NIRF) signal in prostate cancer cells (PC3, 22RV1) than Abi-783, while both are superior to the parent dye MHI-148 in terms of specificity. Quantification of fluorescence intensity confirms Abi-DZ-1 provides the highest signal-to-background ratio [1].

NIRF Imaging Theranostics Prostate Cancer

Greater Tumor Growth Inhibition in Vivo vs. Abi-783 and Abiraterone

In both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of prostate cancer, Abi-DZ-1 treatment led to significantly greater tumor growth retardation compared to Abi-783 and abiraterone (Abi) alone. Tumor volume curves show a clear hierarchy of efficacy: Abi-DZ-1 > Abi-783 > Abi > Control [1].

Prostate Cancer Xenograft Models Antitumor Efficacy

Increased Mitochondrial Damage and ROS Production vs. Abi-783 and Abiraterone

Mechanistic studies reveal that Abi-DZ-1 induces more pronounced mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation than either Abi-783 or abiraterone, correlating with its enhanced cytotoxic effect [1].

Mitochondrial Targeting ROS Apoptosis

Potent CYP17 Inhibition with Lower Residual Activity vs. Abi-783

Abi-DZ-1 demonstrates superior inhibition of CYP17 enzymatic activity compared to Abi-783, as measured by a colorimetric assay. This suggests that the conjugation to MHI-148 enhances the delivery and intracellular activity of the abiraterone moiety [1].

CYP17 Enzyme Inhibition Prostate Cancer

Selective Cancer Cell Uptake vs. Normal Cells Confers Targeted Specificity

Abi-DZ-1 preferentially accumulates in prostate cancer cells (PC3, 22RV1) while showing minimal uptake in normal prostate epithelial cells (GES-1). This selectivity is mediated by the HIF1α/OATP1B3 axis, with OATP1B3 being significantly overexpressed in prostate cancer tissue [1].

Cancer Targeting Selectivity OATP1B3

Validated Application Scenarios for Abi-DZ-1 Based on Quantitative Evidence


Preclinical In Vivo Imaging of Prostate Cancer Xenografts

Abi-DZ-1 is ideally suited for non-invasive NIRF imaging of prostate cancer xenografts in mice, offering superior signal intensity and tumor selectivity compared to Abi-783 and MHI-148 [1]. Its higher Log D ensures efficient cell penetration, while its bright fluorescence enables clear visualization of tumor margins and deep tissue penetration, facilitating longitudinal monitoring of tumor burden and therapeutic response [1].

Targeted Therapy Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC) Models

Given its enhanced CYP17 inhibition and mitochondrial disruption, Abi-DZ-1 is a prime candidate for evaluating targeted therapy in CRPC models, including both cell-line-derived (CDX) and patient-derived xenografts (PDX) [1]. The compound's ability to significantly retard tumor growth, coupled with its selective uptake via OATP1B3, makes it a valuable tool for investigating HIF1α/OATP-mediated drug delivery and for benchmarking novel anti-androgen therapies [1].

Mechanistic Studies of Mitochondria-Mediated Apoptosis and ROS Generation

Abi-DZ-1 induces robust mitochondrial membrane depolarization and ROS production in prostate cancer cells, far exceeding the effects of abiraterone or Abi-783 [1]. This makes it an excellent probe for dissecting mitochondria-dependent apoptotic pathways and for studying the interplay between oxidative stress, HIF1α signaling, and cancer cell death [1].

Theranostic Platform Development and Validation

As a prototypical theranostic conjugate, Abi-DZ-1 serves as a benchmark for developing and validating new NIRF-based imaging agents that carry a therapeutic payload. Its well-characterized photophysical properties (Log D, emission wavelengths), in vivo imaging performance, and antitumor efficacy provide a quantitative baseline against which novel theranostic designs can be compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abi-DZ-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.